2-(4-chlorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a serine-threonine kinase that plays a crucial role in mitosis and is overexpressed in various types of cancers. MLN8054 has been shown to have potent anti-tumor activity in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
2-(4-chlorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide inhibits the activity of Aurora A kinase, which is involved in several key processes during mitosis, including spindle assembly, chromosome alignment, and cytokinesis. By inhibiting Aurora A kinase, 2-(4-chlorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide disrupts these processes, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, 2-(4-chlorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to have several other biochemical and physiological effects. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. 2-(4-chlorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide has also been shown to induce autophagy, a process by which cells degrade and recycle their own components, which can lead to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has also been extensively studied in preclinical models, which provides a solid foundation for further research. However, 2-(4-chlorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide also has some limitations. It has been shown to have off-target effects, which can complicate interpretation of results. Additionally, its potency and selectivity can vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide. One area of focus is the development of more potent and selective Aurora A kinase inhibitors. Another area of focus is the identification of biomarkers that can predict response to 2-(4-chlorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide and other Aurora A kinase inhibitors. Finally, there is interest in exploring the potential of 2-(4-chlorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide for combination therapy with other anti-cancer agents.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide has been extensively studied for its anti-tumor activity in preclinical models. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, ovarian, and colon cancer. 2-(4-chlorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide has also been shown to have synergistic effects when used in combination with other anti-cancer agents.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(morpholine-4-carbonyl)phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c20-16-5-1-14(2-6-16)13-18(23)21-17-7-3-15(4-8-17)19(24)22-9-11-25-12-10-22/h1-8H,9-13H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGZLHHBLTWNDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.